N-乙基-4-甲基-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

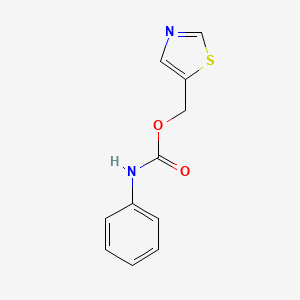

“N-ethyl-4-methyl-2-nitroaniline” is a chemical compound with the CAS Number: 37637-58-4 . It has a molecular weight of 180.21 . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for “N-ethyl-4-methyl-2-nitroaniline” is N-ethyl-4-methyl-2-nitroaniline . The InChI code for this compound is 1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 .

Chemical Reactions Analysis

“N-ethyl-4-methyl-2-nitroaniline” is basic and reacts exothermically with acids to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical and Chemical Properties Analysis

“N-ethyl-4-methyl-2-nitroaniline” is a purple-black crystalline solid . It is insoluble in water . It has a melting point of 53-58 degrees Celsius .

科学研究应用

非线性光学材料

NEMNA 因其非线性光学 (NLO) 特性而受到关注。当暴露于强光下时,它可以表现出非线性响应,使其适用于光开关等应用。研究人员已经培养了 NEMNA 单晶并对其光学行为进行了表征。 材料的光学带隙、乌尔巴赫能和电子-声子相互作用已得到研究 。其潜在应用包括频率转换器、高速信息处理和集成光学。

反相液相色谱

NEMNA 在反相液相色谱中发挥作用。它用于表征这种分析技术中的固定相和流动相。 研究人员已利用 NEMNA 使用经验极性标度来研究离子液体的极性 。

不敏感炸药中的添加剂

NEMNA(也称为 N-甲基-4-硝基苯胺)在不敏感炸药的合成中用作添加剂。 通过降低含能材料的熔点,它有助于炸药配方的安全性和稳定性 。

超分子化学和晶体工程

氢键在 NEMNA 的晶体工程中起着至关重要的作用。了解其晶体结构和相互作用为超分子化学提供了见解。 这些键也支持中心对称晶体顺序的形成,影响材料性质 。

有机单晶的生长

研究人员已成功地使用缓慢蒸发溶液生长技术培育了 NEMNA 单晶。这些晶体属于中心对称空间群 C2/c,具有单斜晶系。 它们的晶格参数、光学性质和电学行为已得到深入研究 。

总之,NEMNA 的独特特性使其在从光学到材料科学的各个领域都具有价值。其应用范围从非线性光学到电绝缘等领域。 研究人员继续探索其在各种环境中的潜力,这得益于其有趣的性质和多功能性 .

安全和危害

作用机制

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and N-ethyl-4-methyl-2-nitroaniline . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of N-ethyl-4-methyl-2-nitroaniline .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of N-ethyl-4-methyl-2-nitroaniline appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of N-ethyl-4-methyl-2-nitroaniline’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-methyl-2-nitroaniline. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

生化分析

Biochemical Properties

They can interact with enzymes and proteins, often through the nitro group, which can form hydrogen bonds and other types of interactions

Cellular Effects

The cellular effects of N-ethyl-4-methyl-2-nitroaniline are currently unknown. Nitroanilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially including binding interactions, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-ethyl-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYSKLNFSYDFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)

![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)